Saccharomyces cerevisiae L-Lactaldehyde Dehydrogenase Displays a 500-Fold Preference for the L-Enantiomer Over D-Lactaldehyde
The L-lactaldehyde dehydrogenase purified from S. cerevisiae demonstrates extreme stereospecificity. While the enzyme is specifically active on L-lactaldehyde, D-lactaldehyde is utilized at only 0.2% of the activity observed for the L-enantiomer, representing a 500-fold difference in relative activity [1]. This was determined in a purified enzyme system under optimal conditions (pH 6.5, 60°C) [1].
D-lactaldehyde: 0.2% activity
| Evidence Dimension | Enzymatic activity (relative) |
|---|---|
| Target Compound Data | 100% relative activity |
| Comparator Or Baseline | D-Lactaldehyde: 0.2% relative activity |
| Quantified Difference | 500-fold higher activity for L-lactaldehyde |
| Conditions | Purified L-lactaldehyde dehydrogenase from Saccharomyces cerevisiae; optimal pH 6.5; optimal temperature 60°C |
Why This Matters
For researchers conducting enzyme assays or metabolic flux studies involving lactaldehyde dehydrogenase, using the incorrect enantiomer would yield negligible activity and completely invalidate kinetic data.
- [1] Inoue, Y., et al. (1985). Purification and properties of L-lactaldehyde dehydrogenase from Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 827(3), 255-263. View Source
